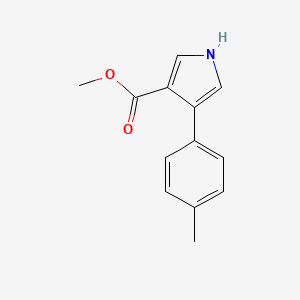
Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
Pyrrole compounds are aromatic and exhibit electrophilic substitution reactions similar to other aromatic compounds like benzene. They can undergo reactions such as halogenation, nitration, sulfonation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study by Hublikar et al. (2019) describes the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and their evaluation for in vitro antimicrobial activities. These compounds exhibited good antibacterial and antifungal activity, highlighting the potential of methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate derivatives as significant antimicrobial agents. The antimicrobial activity was attributed to the presence of the heterocyclic ring in the structure, and it was noted that introducing a methoxy group into the structure increased the activity (Hublikar et al., 2019).
Synthesis of α-Aminopyrrole Derivatives
Galenko et al. (2019) developed a synthetic pathway for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This synthesis involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" that occurs in a domino mode, leading to pyrrole-containing products. This method facilitates the synthesis of α-aminopyrrole derivatives, which are valuable building blocks in medicinal chemistry, demonstrating the versatility of methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate derivatives in synthesizing biologically relevant compounds (Galenko et al., 2019).
Heterocyclic Chemistry Applications
Dubovtsev et al. (2019) investigated the spiro heterocyclization of Methyl 3-benzoyl-1-(4-methylphenyl)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate with a carbocyclic enol, showcasing the compound's role in the formation of complex heterocyclic structures. This study emphasizes the compound's utility in constructing novel heterocyclic compounds, which are of significant interest in the development of pharmaceuticals and materials science (Dubovtsev et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXYFBJILFUBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443083 |
Source


|
| Record name | Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |
CAS RN |
188524-66-5 |
Source


|
| Record name | Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

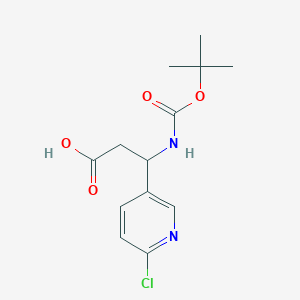
![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
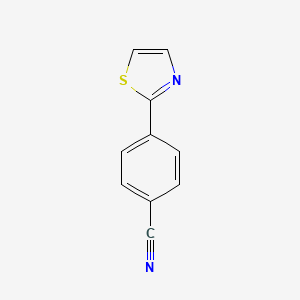


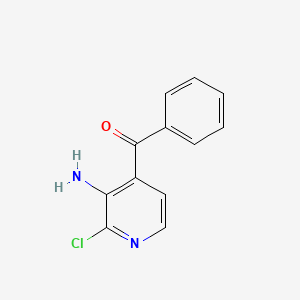
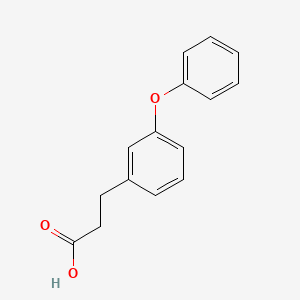
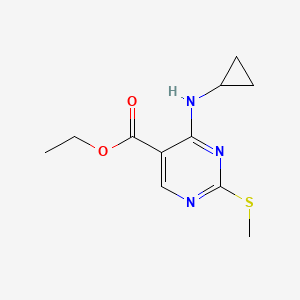
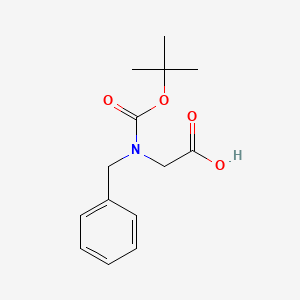
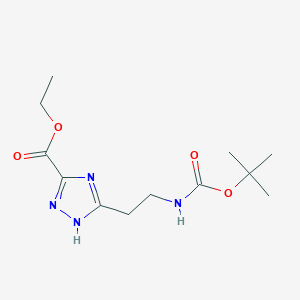
![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

